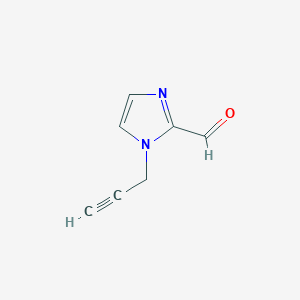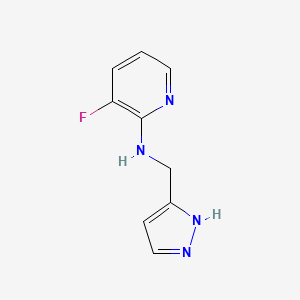
3-フルオロ-5-メチルフェニルボロン酸ピナコールエステル
概要
説明
3-Fluoro-5-methylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C13H18BFO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity. This compound is characterized by the presence of a boronic ester group, which is known for its versatility in forming carbon-carbon bonds.
科学的研究の応用
3-Fluoro-5-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: Used in the development of advanced materials such as polymers and electronic materials.
Biological Research: Utilized in the synthesis of biologically active compounds and probes for studying biological processes.
作用機序
- However, the critical step is transmetalation , where the compound, acting as a nucleophilic group, transfers from boron to palladium. This process allows the coupling of chemically differentiated fragments .
Target of Action
Biochemical Pathways
生化学分析
Biochemical Properties
3-Fluoro-5-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts in the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new chemical bonds.
Cellular Effects
The effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester on various types of cells and cellular processes are primarily related to its role in biochemical reactions. This compound can influence cell function by participating in reactions that modify cellular components, such as proteins and nucleic acids . It may impact cell signaling pathways by altering the chemical environment within cells, leading to changes in gene expression and cellular metabolism. The specific effects on cell signaling pathways and gene expression depend on the context of its use in biochemical reactions.
Molecular Mechanism
At the molecular level, 3-Fluoro-5-methylphenylboronic acid pinacol ester exerts its effects through interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The mechanism involves the oxidative addition of the palladium catalyst to the boronic ester, followed by transmetalation and reductive elimination steps. These interactions result in the formation of new carbon-carbon bonds, which are essential for various biochemical processes. The compound’s ability to facilitate these reactions is due to its stable boronic ester structure, which allows for efficient transmetalation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester can change over time due to factors such as stability and degradation . The compound is generally stable when stored at temperatures between 2-8°C, but its reactivity may decrease over extended periods . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cellular metabolism and gene expression, depending on the duration and conditions of exposure.
Dosage Effects in Animal Models
The effects of 3-Fluoro-5-methylphenylboronic acid pinacol ester in animal models can vary with different dosages. At lower doses, the compound may facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism. Threshold effects and specific dosage-related outcomes depend on the experimental conditions and the biological system being studied.
Metabolic Pathways
3-Fluoro-5-methylphenylboronic acid pinacol ester is involved in metabolic pathways related to its role in biochemical reactions . The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, such as palladium catalysts. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The specific metabolic pathways and effects depend on the context of its use in biochemical applications.
Transport and Distribution
Within cells and tissues, 3-Fluoro-5-methylphenylboronic acid pinacol ester is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The distribution of the compound may affect its reactivity and the efficiency of biochemical reactions it participates in.
Subcellular Localization
The subcellular localization of 3-Fluoro-5-methylphenylboronic acid pinacol ester can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence the efficiency of biochemical reactions and the overall cellular response to its presence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-fluoro-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-5-methylphenylboronic acid pinacol ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the removal of impurities.
化学反応の分析
Types of Reactions
3-Fluoro-5-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or vinyl-aryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or an acid. The major product is the corresponding hydrocarbon.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Solvents: Such as methanol or water, used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Phenols: Formed in oxidation reactions.
類似化合物との比較
3-Fluoro-5-methylphenylboronic acid pinacol ester can be compared with other boronic esters such as:
3-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but with a methoxy group instead of a fluoro group. It exhibits different reactivity and selectivity in cross-coupling reactions.
4-Aminophenylboronic Acid Pinacol Ester: Contains an amino group, which can participate in additional types of reactions such as nucleophilic substitution.
2-Formylphenylboronic Acid Pinacol Ester: Contains a formyl group, which can undergo further functionalization through reactions such as condensation or reduction.
The unique presence of the fluoro group in 3-Fluoro-5-methylphenylboronic acid pinacol ester imparts distinct electronic properties, making it particularly useful in specific synthetic applications where electronic effects play a crucial role.
特性
IUPAC Name |
2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYAXSJWWFJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)









